

Application Note: Quantification of (+)-Mephenytoin in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Mephenytoin, (+)-

Cat. No.: B013647

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Introduction

(+)-Mephenytoin, the S-enantiomer of mephenytoin, is an anticonvulsant drug whose metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C19.[1][2] The activity of CYP2C19 is subject to genetic polymorphisms, leading to significant inter-individual variations in drug clearance and response.[1] Accurate and sensitive quantification of (+)-Mephenytoin in human plasma is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenetic research to personalize treatment strategies. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of (+)-Mephenytoin in human plasma.

Experimental Protocols

Materials and Reagents

- (+)-Mephenytoin analytical standard
- (+)-Mephenytoin-d5 (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)

- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

Sample Preparation

A protein precipitation method is utilized for the extraction of (+)-Mephenytoin from human plasma.^[1]

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a microcentrifuge tube, add 100 μ L of human plasma.
- Spike with 10 μ L of the internal standard working solution (e.g., (+)-Mephenytoin-d5).
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.^[1]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.^[1]
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.^[1]
- Reconstitute the residue in 100 μ L of the mobile phase.^[1]
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- Instrument: A high-performance liquid chromatography (HPLC) system.
- Column: Chiral α 1-acid glycoprotein column (150 x 4 mm) for enantiomeric separation.^[3]

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.[\[2\]](#)
- Injection Volume: 5 µL.[\[2\]](#)
- Column Temperature: 40°C.[\[2\]](#)

Mass Spectrometry

- Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[2\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[2\]](#)

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method.

Table 1: MRM Transitions and Mass Spectrometer Parameters[\[2\]](#)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Declustering Potential (V)
(+)-Mephenytoin	219.1	118.1	25	60
(+)-Mephenytoin-d5 (IS)	224.1	123.1	25	60

Table 2: Method Validation Summary[\[3\]](#)[\[4\]](#)

Parameter	Result
Linearity Range	3 - 1500 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	3 ng/mL
Intra-day Precision (%CV)	< 12.4%
Inter-day Precision (%CV)	< 16%
Accuracy (% of nominal)	87.2 - 108.3%

Visualizations

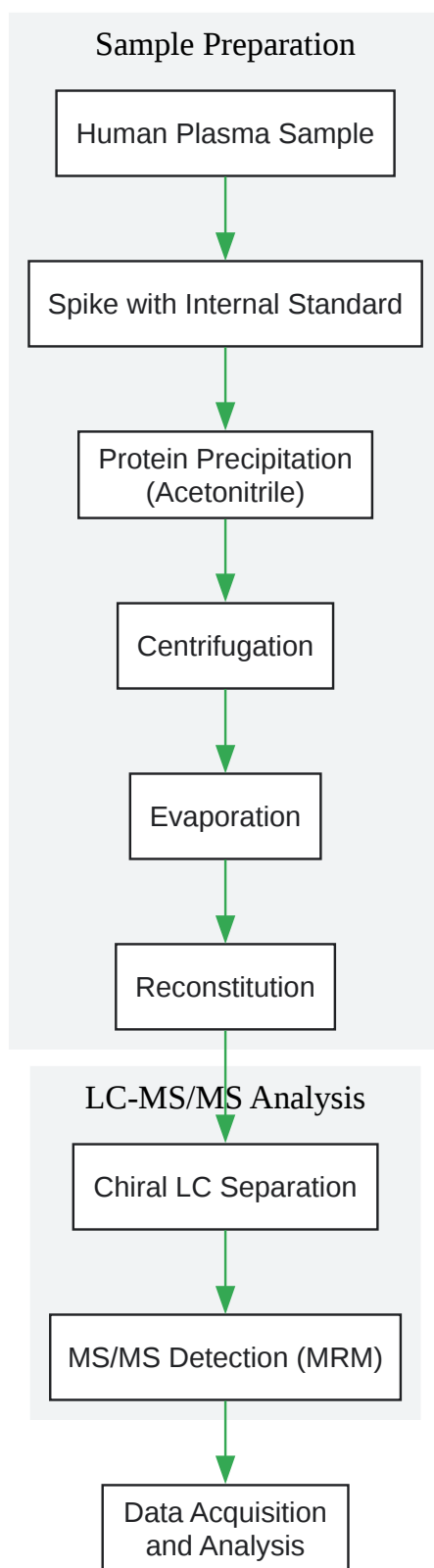
Metabolic Pathway



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Caption: Metabolic pathway of (+)-Mephenytoin.

Experimental Workflow



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Caption: LC-MS/MS experimental workflow.

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